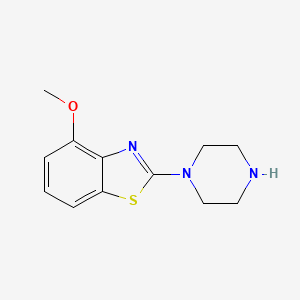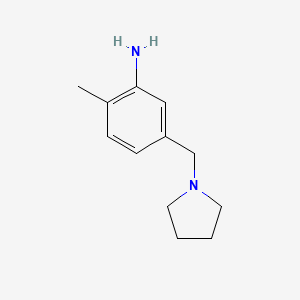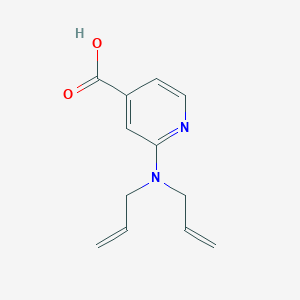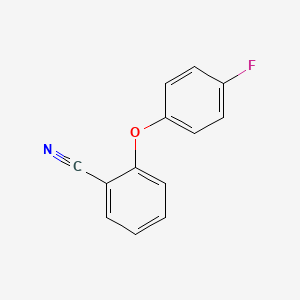![molecular formula C8H11N5O B1451787 6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 947010-62-0](/img/structure/B1451787.png)
6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Overview
Description
“6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a chemical compound with the molecular formula C8H11N5O . It is a member of the triazolopyrimidines , a class of fused heterocycles known for their valuable biological properties .
Synthesis Analysis
The synthesis of triazolopyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazolopyrimidine core with an amino group at the 6-position and a propyl group at the 5-position .Chemical Reactions Analysis
Triazolopyrimidines are versatile objects for chemical modification due to their presence in the structure of DNA and RNA . They are part of several drugs and have shown diverse biological activities .Physical And Chemical Properties Analysis
The average mass of “this compound” is 193.206 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Cardiovascular Agents 2-(Alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines, structurally related to 6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, have been studied for their potential as cardiovascular agents. These compounds exhibit inhibitory activity on cAMP phosphodiesterase from various tissues, making them candidates for clinical evaluation in the cardiovascular system (Nevinson et al., 1982).
Analgesic and Anti-Inflammatory Activity Derivatives of 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine, structurally similar to the compound , have shown potent analgesic or anti-inflammatory activity without causing acute gastric damage in rats, suggesting their potential as pain relievers and anti-inflammatory drugs (Roma et al., 2010).
Metabolic Studies The biotransformation of a derivative of trapidil structurally similar to this compound was studied in rats. The metabolites identified suggest that compounds in this class undergo extensive metabolism, which could influence their pharmacological activity (Pfeifer et al., 1990).
Anticonvulsant Activity 5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, structurally related to the compound , have been synthesized and evaluated for anticonvulsant activity. These compounds showed significant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential use in treating convulsive disorders (Wang et al., 2015).
Anxiolytic Properties Modification of the benzodiazepine receptor binding template by replacing the annelated benzene ring with various moieties, including 1,2,4-triazolo[1,5-c]pyrimidin, resulted in structures with potent benzodiazepine receptor binding affinity and potential anxiolytic properties without sedative liability (Francis et al., 1991).
Anti-Anaphylactic Effects Compounds like ICI 63,197, structurally related to this compound, have been shown to facilitate the recovery of guinea pigs from anaphylactic shock and reduce histamine release, indicating potential use in treating allergic reactions (Davies & Evans, 1973).
Mechanism of Action
While the specific mechanism of action for “6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is not mentioned in the search results, triazolopyrimidines are known to exhibit a wide range of biological activities, including antifungal, antitubercular, antibacterial, antitumor, and antiviral effects .
properties
IUPAC Name |
6-amino-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-2-3-5-6(9)7(14)13-8(12-5)10-4-11-13/h4H,2-3,9H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXPYGBCFBAWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N2C(=N1)N=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)




![[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1451713.png)

![4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1451716.png)


![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)
![3-[(4-Methoxyphenyl)methoxy]propanenitrile](/img/structure/B1451722.png)

